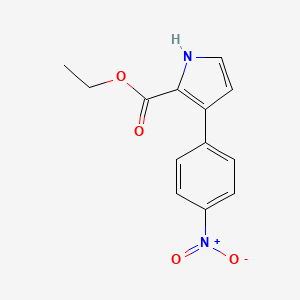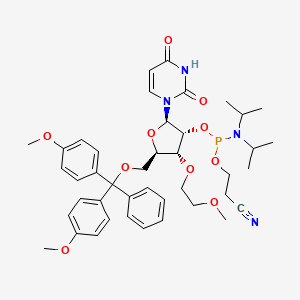
3'-O-MOE-U-2'-phosphoramidite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-O-MOE-U-2’-phosphoramidite is a purine nucleoside analog. This compound is primarily used in the synthesis of modified oligonucleotides, which are essential for various therapeutic and research applications. The modifications at the 2’ position of the ribose ring help increase oligonucleotide stability and improve resistance to nuclease activity in vivo .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-MOE-U-2’-phosphoramidite typically involves the modification of the ribose ring at the 2’ position with a methoxyethyl group. This modification is achieved through a series of chemical reactions, including protection and deprotection steps, to ensure the selective modification of the desired position . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of 3’-O-MOE-U-2’-phosphoramidite involves large-scale synthesis using automated oligonucleotide synthesizers. These synthesizers perform sequential chemical reactions using phosphoramidites to produce nucleotide chains of synthetic oligos . The process is highly optimized to ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3’-O-MOE-U-2’-phosphoramidite undergoes various chemical reactions, including:
Oxidation: Conversion of phosphite triester to phosphate triester.
Reduction: Reduction of disulfide bonds in the presence of reducing agents.
Substitution: Nucleophilic substitution reactions at the phosphorous center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents like dithiothreitol, and nucleophiles like amines . The reactions are typically carried out under controlled conditions to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions include modified oligonucleotides with enhanced stability and resistance to nuclease degradation .
Applications De Recherche Scientifique
3’-O-MOE-U-2’-phosphoramidite has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Mécanisme D'action
The mechanism of action of 3’-O-MOE-U-2’-phosphoramidite involves its incorporation into oligonucleotides, which then interact with target nucleic acids. The methoxyethyl modification at the 2’ position enhances the stability and binding affinity of the oligonucleotides, allowing them to effectively inhibit gene expression or modulate splicing . The molecular targets include mRNA and other nucleic acid sequences involved in disease pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’-O-methyluridine phosphoramidite
- 2’-fluoro-uridine phosphoramidite
- 2’-O-methoxyethyladenosine phosphoramidite
Uniqueness
3’-O-MOE-U-2’-phosphoramidite is unique due to its methoxyethyl modification at the 2’ position, which provides enhanced nuclease resistance and improved hybridization affinity compared to other similar compounds . This makes it particularly suitable for therapeutic applications where stability and efficacy are critical.
Propriétés
Formule moléculaire |
C42H53N4O10P |
|---|---|
Poids moléculaire |
804.9 g/mol |
Nom IUPAC |
3-[[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-(2,4-dioxopyrimidin-1-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C42H53N4O10P/c1-29(2)46(30(3)4)57(54-25-11-23-43)56-39-38(52-27-26-49-5)36(55-40(39)45-24-22-37(47)44-41(45)48)28-53-42(31-12-9-8-10-13-31,32-14-18-34(50-6)19-15-32)33-16-20-35(51-7)21-17-33/h8-10,12-22,24,29-30,36,38-40H,11,25-28H2,1-7H3,(H,44,47,48)/t36-,38-,39-,40-,57?/m1/s1 |
Clé InChI |
PLEHGFZYTQKEHC-UAQIPLLRSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=O)NC2=O)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




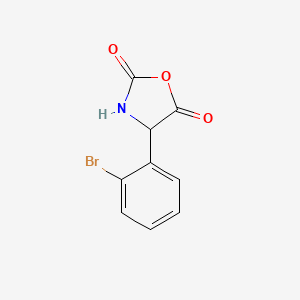
![Methyl 6-Methoxy-7-[(4-methoxybenzyl)oxy]quinoline-3-carboxylate](/img/structure/B13706072.png)
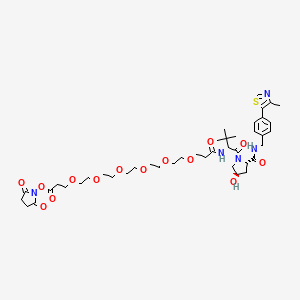
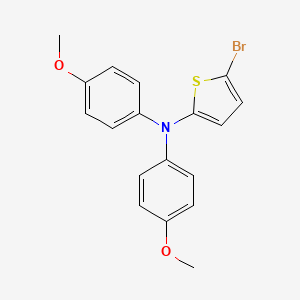
![Benzyl 3-[2-(tert-Butoxy)-2-oxoethoxy]-2-(dibenzylamino)propanoate](/img/structure/B13706084.png)
![3-(Benzylamino)-4-[4-(benzyloxy)phenyl]butanoic Acid](/img/structure/B13706085.png)

![Tert-butyl ((6-(7-(4-amino-2-(4-amino-2-fluorophenoxy)phenoxy)thieno[3,2-B]pyridin-2-YL)pyridin-3-YL)methyl)(2-methoxyethyl)carbamate](/img/structure/B13706111.png)

![2-[Boc(1-methyl-5-pyrazolyl)amino]-5-chloropyridine-4-boronic Acid Pinacol Ester](/img/structure/B13706115.png)
![3-Amino-5-[4-fluoro-3-(trifluoromethyl)phenyl]pyrazole Hydrochloride](/img/structure/B13706125.png)
